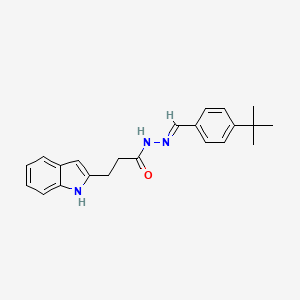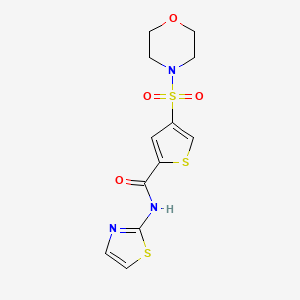![molecular formula C18H24N4O B5536146 N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)
N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline, commonly known as DMPI, is a chemical compound that has been studied for its potential use in scientific research. DMPI is a small molecule that can modulate the activity of certain proteins in the body, which makes it a promising candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Ionic Liquids
N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline demonstrates significant potential in catalytic reactions, particularly in the formation of carbamates and carbonates. For instance, research by Zhang et al. (2010) explores the use of acid-base bifunctional ionic liquids in catalyzing reactions between aniline and dimethyl carbonate, leading to methyl-N-methyl-N-phenylcarbamate with a yield of 72% (Zhang, Yang, Xue, Fu, An, & Gao, 2010). This study underscores the efficiency of ionic liquids in activating both aniline and dimethyl carbonate through cooperative acidic and basic sites.
Synthesis of Labelled Compounds
Hughes and Baillie (1980) reported the synthesis of analogues of clonidine and 1,3-dimethylclonidine labelled with deuterium and carbon-13, demonstrating the compound's utility in creating isotopically labelled molecules for research purposes (Hughes & Baillie, 1980). Such labelled compounds are crucial in studying drug metabolism and pharmacokinetics.
Anion-Cation Cooperative Catalysis
The compound also plays a role in anion-cation cooperative catalysis, as detailed by Zhang, Fu, and Gao (2011). Their research highlights how cations of ionic liquids activate electrophiles, and anions activate nucleophiles, demonstrating the compound's significance in enhancing catalytic reactions (Zhang, Fu, & Gao, 2011).
Methoxycarbonylation of Aniline
Dahnum et al. (2019) investigated the use of ZIF-7 (Zeolitic Imidazole Framework) as a catalyst for the methoxycarbonylation of aniline with dimethyl carbonate to produce methyl phenyl carbamate, an isocyanate precursor. Their findings reveal that fresh ZIF-7 shows high aniline conversion, and the yield of methyl phenyl carbamate increases with catalyst reuse, indicating the compound's role in facilitating environmentally friendly carbonylation reactions (Dahnum, Seo, Cheong, Lee, & Ha, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-20(2)16-8-4-6-14(12-16)18(23)22-10-5-7-15(13-22)17-19-9-11-21(17)3/h4,6,8-9,11-12,15H,5,7,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSAAQFWOXQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B5536064.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)




![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)
![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)
![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)